![molecular formula C24H24N6O B10854490 1-[4-(Benzylamino)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide](/img/structure/B10854490.png)
1-[4-(Benzylamino)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CB-5339 is a second-generation, small molecule inhibitor of valosin-containing protein (VCP), also known as p97. This compound is designed to target the VCP enzyme, which plays a critical role in protein homeostasis and cellular stress pathways. CB-5339 has shown promise in preclinical and clinical studies for its potential to treat various cancers, including acute myeloid leukemia and multiple myeloma .
Méthodes De Préparation
The synthetic routes and reaction conditions for CB-5339 are proprietary and have not been fully disclosed in publicly available sources. it is known that CB-5339 is an oral small molecule inhibitor, indicating that it is synthesized through a series of organic reactions involving the formation of its indole and pyrimidine structures . Industrial production methods likely involve standard pharmaceutical manufacturing processes, including chemical synthesis, purification, and formulation into an oral dosage form.
Analyse Des Réactions Chimiques
CB-5339 primarily undergoes reactions related to its function as an inhibitor of VCP. These reactions include binding to the ATPase domain of VCP, thereby preventing the hydrolysis of ATP and subsequent protein degradation . The compound does not undergo significant oxidation, reduction, or substitution reactions under physiological conditions. The major product formed from its interaction with VCP is the accumulation of polyubiquitylated proteins, leading to proteotoxic stress and cell death in cancer cells .
Applications De Recherche Scientifique
It has shown efficacy in preclinical models of acute myeloid leukemia, multiple myeloma, and other hematologic malignancies . The compound is currently being evaluated in clinical trials for its safety and efficacy in patients with these cancers.
Mécanisme D'action
CB-5339 exerts its effects by selectively inhibiting the ATPase activity of VCP. VCP is involved in the degradation of misfolded proteins through the ubiquitin-proteasome system. By inhibiting VCP, CB-5339 prevents the degradation of these proteins, leading to their accumulation and the induction of proteotoxic stress . This stress ultimately results in cell death, particularly in cancer cells that are highly dependent on VCP for survival . The molecular targets and pathways involved include the endoplasmic reticulum-associated degradation pathway and the DNA damage response pathway .
Comparaison Avec Des Composés Similaires
CB-5339 is similar to other VCP inhibitors, such as CB-5083. Both compounds target the ATPase activity of VCP and induce proteotoxic stress in cancer cells . CB-5339 is a second-generation inhibitor with improved potency and selectivity compared to CB-5083 . Other similar compounds include NMS-873 and ML240, which also inhibit VCP but differ in their chemical structures and mechanisms of inhibition . CB-5339’s uniqueness lies in its enhanced efficacy and reduced off-target effects, making it a promising candidate for cancer therapy .
Propriétés
Formule moléculaire |
C24H24N6O |
|---|---|
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
1-[4-(benzylamino)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide |
InChI |
InChI=1S/C24H24N6O/c1-15-13-19-17(21(25)31)9-5-11-20(19)30(15)24-28-22-18(10-6-12-26-22)23(29-24)27-14-16-7-3-2-4-8-16/h2-5,7-9,11,13H,6,10,12,14H2,1H3,(H2,25,31)(H2,26,27,28,29) |
Clé InChI |
XDHFSLWWYBVSLN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=CC=C2N1C3=NC4=C(CCCN4)C(=N3)NCC5=CC=CC=C5)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[N-[2-[3-ethylsulfonyl-4-(4-methylpiperazin-1-yl)anilino]-5-fluoropyrimidin-4-yl]-5-(hydroxymethyl)-2-methylanilino]methyl]benzonitrile;methane;hydrate](/img/structure/B10854409.png)
![cis-N1-(2-(5-Chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl)-N4-(4-nitrobenzyl)cyclohexane-1,4-diamine](/img/structure/B10854419.png)
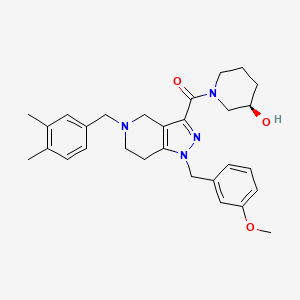


![N-[2-chloro-5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)phenyl]-2-[[4-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethyl]piperazin-1-yl]methyl]quinoline-6-carboxamide;formic acid](/img/structure/B10854448.png)
![3-[5-[(4aS,8aR)-4-oxo-3-propan-2-yl-4a,5,8,8a-tetrahydrophthalazin-1-yl]-2-methoxyphenyl]-N-benzylprop-2-ynamide](/img/structure/B10854460.png)
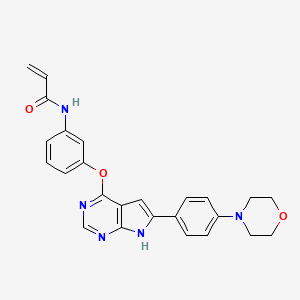

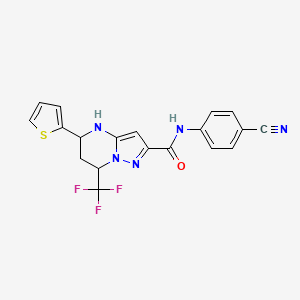
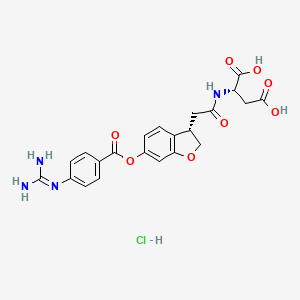

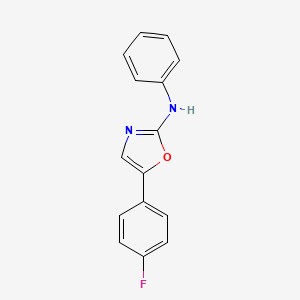
![1-[3-[(5-amino-2-chloro-4-fluoro-3-methylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)phenyl]-N-(3-morpholin-4-ylpropyl)triazole-4-carboxamide;dihydrochloride](/img/structure/B10854515.png)